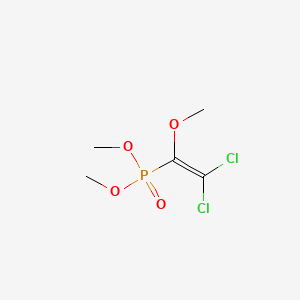
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dimethyl ester is a chemical compound with the molecular formula C5H9Cl2O4P and a molecular weight of 235.0023 g/mol . This compound is known for its unique structure, which includes a phosphonic acid group and a dichloro-methoxyethenyl moiety. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
The synthesis of phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dimethyl ester typically involves the reaction of appropriate phosphonic acid derivatives with dichloro-methoxyethenyl compounds under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloro-methoxyethenyl group to less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dimethyl ester is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dimethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, diethyl ester: Similar structure but with ethyl groups instead of methyl groups.
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dipropyl ester: Similar structure but with propyl groups instead of methyl groups.
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dibutyl ester: Similar structure but with butyl groups instead of methyl groups. The uniqueness of this compound lies in its specific reactivity and functional properties, which make it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
83073-80-7 |
|---|---|
Molekularformel |
C5H9Cl2O4P |
Molekulargewicht |
235.00 g/mol |
IUPAC-Name |
1,1-dichloro-2-dimethoxyphosphoryl-2-methoxyethene |
InChI |
InChI=1S/C5H9Cl2O4P/c1-9-5(4(6)7)12(8,10-2)11-3/h1-3H3 |
InChI-Schlüssel |
AGXXRMRTKRLLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C(Cl)Cl)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



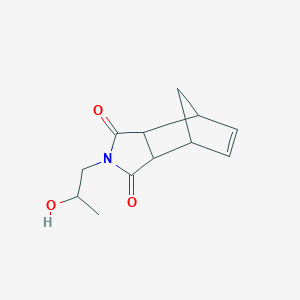

![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)



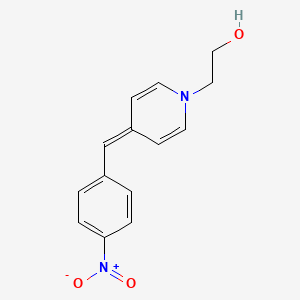



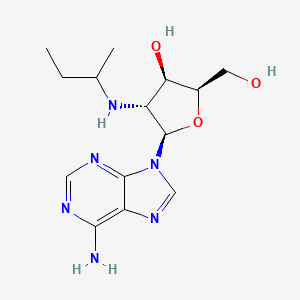
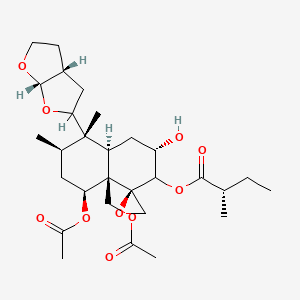
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
